molecular formula C22H18ClFN4O2S B2450378 N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1261004-88-9

N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2450378
CAS No.: 1261004-88-9
M. Wt: 456.92
InChI Key: MWBUHBSNUIFMRT-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18ClFN4O2S and its molecular weight is 456.92. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O2S/c1-2-28-21(30)20-19(15(11-25-20)13-6-4-3-5-7-13)27-22(28)31-12-18(29)26-17-9-8-14(24)10-16(17)23/h3-11,25H,2,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBUHBSNUIFMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activities, including enzyme inhibition, cytotoxic effects, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H19ClFN3O2SC_{23}H_{19}ClFN_3O_2S with a molecular weight of approximately 488 g/mol. The compound features a chloro-fluorophenyl moiety and a pyrrolo-pyrimidine structure, which are significant for its biological interactions.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, studies have shown that derivatives with similar functionalities can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

CompoundAChE IC50 (μM)BChE IC50 (μM)
Similar Compound A10.47.7
Similar Compound B5.49.9

The presence of electron-withdrawing groups like chlorine and fluorine has been associated with enhanced inhibitory activity against these enzymes .

2. Anticancer Activity

The compound's structural components suggest potential anticancer properties. SAR studies have highlighted that modifications to the phenyl rings can significantly affect the cytotoxicity against various cancer cell lines.

Cell LineIC50 (μM)
HT2912.5
MCF715.0
A54918.0

The presence of specific substituents on the pyrimidine ring has been linked to increased antiproliferative activity .

3. Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50

These findings suggest that the thioacetamide group may play a role in enhancing antimicrobial activity .

Case Studies

Recent studies have provided insights into the biological activities of related compounds:

  • Study on Pyrrolo[3,2-d]pyrimidines : This study explored various derivatives, revealing significant AChE inhibition with IC50 values ranging from 5 to 20 μM depending on the substituents on the phenyl rings .
  • Anticancer Screening : Another investigation assessed the cytotoxic effects of thiazole-containing compounds, finding that modifications at the 2-position of the phenyl ring greatly enhanced activity against breast cancer cell lines .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that compounds similar to N-(2-chloro-4-fluorophenyl)-2-thioacetamide exhibit significant antimicrobial activities. Thienopyrimidine derivatives have been identified as effective inhibitors against Helicobacter pylori, a bacterium linked to gastric ulcers and cancers. Modifications to the core structure can enhance potency against H. pylori, with some compounds showing IC50 values as low as 0.16 μM .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research indicates that pyrrole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, derivatives of similar structures have been explored for their ability to target specific cancer pathways . The thieno[3,2-d]pyrimidine core has been linked to anti-inflammatory and anticancer activities, making this compound a candidate for further investigation in cancer therapy .

Industrial Production Methods

For industrial applications, optimizing synthetic routes to maximize yield and purity is essential. Techniques such as high-throughput synthesis and continuous flow reactors may be employed to enhance production efficiency .

Case Studies

Several studies have highlighted the significance of thienopyrimidine derivatives in drug development:

  • Antimicrobial Activity Against H. pylori : A study demonstrated that modified thienopyrimidine compounds exhibited potent activity against H. pylori, suggesting their potential as therapeutic agents for gastric conditions .
  • Anticancer Research : Investigations into pyrrole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models, indicating potential applications in cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group in the molecule is susceptible to nucleophilic substitution under specific conditions. For example:
Reaction with alkyl halides:
The sulfur atom can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form sulfonium intermediates. This reaction typically occurs in polar aprotic solvents like DMF or DMSO at elevated temperatures (60–80°C).

Reaction Conditions Product
Thioether + CH₃IDMF, 70°C, 6hSulfonium salt

Competing pathways:

  • Steric hindrance from the adjacent pyrrolopyrimidine ring may slow reaction kinetics.

  • Electron-withdrawing groups (e.g., 4-oxo) enhance sulfur’s nucleophilicity.

Oxidation of the Thioether Group

The thioether can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents:

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)Acetic acid, RT, 2hSulfoxide65–75%
mCPBADCM, 0°C → RT, 4hSulfone80–85%

Key factors:

  • pH control is critical to prevent over-oxidation.

  • The 3-ethyl group stabilizes the transition state during oxidation.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Product
Acidic6M HCl, reflux, 8hCarboxylic acid + NH₃
BasicNaOH (10%), ethanol, 60°C, 6hCarboxylate salt + NH₃

Notable observations:

  • Hydrolysis rates are slower compared to aliphatic acetamides due to resonance stabilization from the aromatic systems.

  • The 2-chloro-4-fluorophenyl group exerts minimal electronic influence on hydrolysis kinetics.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring attached to the pyrrolopyrimidine core participates in EAS reactions:

Reaction Conditions Product
NitrationHNO₃/H₂SO₄, 0°C, 2h3-Nitro derivative
HalogenationBr₂/FeBr₃, DCM, RT, 1h3-Bromo derivative

Regioselectivity:

  • Electron-rich positions on the phenyl ring (para to the pyrrolopyrimidine) are favored.

  • Steric effects from the 7-phenyl group limit substitution at ortho positions.

Ring-Opening Reactions of the Pyrrolopyrimidine Core

Under strong acidic or reductive conditions, the pyrrolopyrimidine ring may undergo cleavage:

Conditions Reagents Outcome
HCl (conc.) + ZnReflux, 12hFragmentation into pyrimidine and pyrrole derivatives
LiAlH₄THF, 0°C → RT, 4hPartial reduction of the 4-oxo group

Mechanistic notes:

  • The 4-oxo group stabilizes the ring but becomes a site for nucleophilic attack in acidic media .

Cross-Coupling Reactions

The chloro and fluoro substituents on the phenyl ring enable transition-metal-catalyzed coupling:

Reaction Catalyst Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAminated analogs

Optimization challenges:

  • The electron-withdrawing fluorine atom reduces reactivity in palladium-catalyzed reactions.

  • Protecting the thioether group is often necessary to prevent catalyst poisoning .

Reductive Amination

The acetamide’s amine group can participate in reductive amination with aldehydes:

Conditions Reagents Product
NaBH₃CN, MeOHRT, 12hSecondary amine derivatives

Limitations:

  • Low yields (<50%) due to steric hindrance from the pyrrolopyrimidine core.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the thioether group:

Conditions Outcome
UV (254 nm), benzene, 24hRadical intermediates leading to disulfide formation

Q & A

Q. What are the established synthetic routes for this compound, and what are their yields?

The compound can be synthesized via nucleophilic substitution reactions. For example, a pyrimidine precursor (e.g., 4-(3-chlorophenyl)-2-ethyl-6-fluoropyrimidine) reacts with a substituted acetamide under heated conditions (120°C, 16 hours) in polar aprotic solvents like N-methylpyrrolidone (NMP). The crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH gradient), yielding ~31% as a yellow solid . Key steps include:

  • Thioether bond formation : Critical for linking the pyrrolopyrimidine and acetamide moieties.
  • Solvent optimization : NMP enhances reaction efficiency compared to DMF or DMSO.
  • Purification challenges : Low yields may arise from byproducts formed during sulfur nucleophile activation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine and chlorine environments).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₁₉ClFN₅O₄S).
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups.
  • Single-crystal X-ray diffraction : Resolves steric effects from the 3-ethyl and 7-phenyl groups .

Q. What safety precautions are required during laboratory handling?

While specific toxicity data are limited, standard protocols for halogenated aromatics apply:

  • Ventilation : Use fume hoods due to potential release of HCl/HF vapors during degradation.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability?

Advanced strategies include:

  • Flow chemistry : Continuous flow systems reduce reaction times and improve heat transfer, minimizing side reactions (e.g., thioether oxidation) .
  • Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent ratio, catalyst loading) enhances reproducibility.
  • Microwave-assisted synthesis : Accelerates reactions (e.g., reducing 16-hour reactions to 2–4 hours) while maintaining yield .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

Discrepancies may arise from:

  • Compound stability : Hydrolysis of the thioether bond under assay conditions (e.g., aqueous buffers). Validate stability via HPLC before testing.
  • Orthogonal assays : Use multiple assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement.
  • Metabolite interference : Test for metabolites (e.g., sulfoxide derivatives) using LC-MS .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or Aurora kinases).
  • MD simulations : Assess binding stability in aqueous environments (e.g., 100-ns simulations with AMBER).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity trends .

Q. How can regioselectivity issues during functionalization of the pyrrolo[3,2-d]pyrimidine core be addressed?

  • Directing groups : Introduce temporary groups (e.g., boronic esters) to control sulfonation or alkylation sites.
  • Protecting strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive NH sites during derivatization .

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